

# Rislenemdaz Phase II Trials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rislenemdaz |           |
| Cat. No.:            | B8068661    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the Phase II clinical trials for **Rislenemdaz** (CERC-301), a selective NMDA receptor subunit 2B (GluN2B) antagonist. The following information is intended to offer insights into the trial failures and guide future research in the development of glutamatergic modulators for major depressive disorder (MDD).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Rislenemdaz Phase II trials?

A: The Phase II trials for **Rislenemdaz** failed because the drug did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[1][2] Both the initial trial in 2014 and a subsequent trial in 2016 with higher doses failed to meet their primary efficacy endpoints.[3]

Q2: What was the mechanism of action for **Rislenemdaz**?

A: **Rislenemdaz** is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[3] The therapeutic hypothesis was that by blocking this subunit, **Rislenemdaz** would modulate glutamatergic neurotransmission, which is believed to be dysregulated in major depressive disorder, leading to a rapid antidepressant effect.

Q3: Were there any safety concerns with **Rislenemdaz** in these trials?



A: No serious adverse events were reported in the Phase II trials, and the drug was generally well-tolerated.[1] The most commonly reported adverse events in the second trial were increased blood pressure, dizziness, somnolence, and paresthesia.

Q4: What were the primary endpoints of the Phase II trials?

A: The primary endpoint for the first Phase II trial (NCT01941043) was the change in the Hamilton Depression Rating Scale (HDRS) score at day 7. For the second Phase II trial (NCT02459236), the primary endpoint was the mean improvement in the Bech-6, a six-item subset of the HDRS-17, averaged over days 2 and 4 post-dose.

# Troubleshooting Guide for Glutamatergic Drug Development

This guide addresses potential issues that may have contributed to the negative outcomes of the **Rislenemdaz** trials and offers considerations for future research in this area.

Issue 1: Lack of Efficacy Despite a Plausible Mechanism

- Possible Cause: Inadequate Target Engagement: The doses of Rislenemdaz used in the
  trials, although appearing safe, may not have achieved sufficient occupancy of the GluN2B
  receptors in the relevant brain regions to exert a therapeutic effect. While a pilot study
  suggested potential antidepressant properties, the larger trials did not confirm this.
- Troubleshooting/Next Steps:
  - Conduct positron emission tomography (PET) imaging studies to determine the relationship between oral dose, plasma concentration, and GluN2B receptor occupancy in the brain.
  - Explore a wider range of doses in early-phase studies to establish a clear dose-response relationship for both efficacy and safety.
- Possible Cause: Complexity of NMDA Receptor Function: The role of the GluN2B subunit in depression may be more complex than initially hypothesized. Antagonism of this single subunit may not be sufficient to produce a robust antidepressant effect, or it could even be counterproductive in certain patient populations or at certain stages of the disease. There is

### Troubleshooting & Optimization





evidence to suggest that both GluN2A and GluN2B subunits play a role in depression, and selectively blocking only one may not be the optimal strategy.

- Troubleshooting/Next Steps:
  - Investigate the effects of compounds with different selectivity profiles, such as pan-NMDA receptor antagonists or modulators of other glutamate receptors (e.g., AMPA).
  - Utilize preclinical models that more accurately reflect the heterogeneity of major depressive disorder to dissect the roles of different NMDA receptor subunits.

#### Issue 2: High Placebo Response in Clinical Trials for Depression

- Possible Cause: Study Design and Patient Population: Clinical trials for MDD are notoriously
  susceptible to a high placebo response rate. The sequential parallel comparison design used
  in the second Rislenemdaz trial was an attempt to mitigate this, but it may not have been
  sufficient. The inclusion of patients with treatment-resistant depression can also contribute to
  variability in treatment response.
- Troubleshooting/Next Steps:
  - Implement innovative clinical trial designs aimed at reducing the placebo effect, such as the sequential parallel comparison design or adaptive trial designs.
  - Enrich the study population for patients who are more likely to respond to a glutamatergic modulator, potentially through the use of biomarkers.

#### Issue 3: Translating Preclinical Findings to Clinical Efficacy

- Possible Cause: Species Differences and Predictive Validity of Animal Models: While
   Rislenemdaz may have shown promise in preclinical models of depression, these models often do not fully recapitulate the complex pathophysiology of human MDD.
- Troubleshooting/Next Steps:
  - Develop and validate more sophisticated animal models that incorporate a wider range of depressive-like behaviors and underlying neurobiology.



 Utilize human-induced pluripotent stem cell (iPSC)-derived neurons to study the effects of novel compounds on human neuronal function in vitro.

# **Experimental Protocols**

Phase II Clinical Trial (NCT01941043) - 2014

- Objective: To evaluate the efficacy and safety of Rislenemdaz as an adjunctive treatment for subjects with severe depression and recent active suicidal ideation despite ongoing antidepressant treatment.
- Study Design: A randomized, double-blind, placebo-controlled, sequential parallel study.
- Patient Population: 135 patients with MDD who were resistant to treatment with at least one selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).
- Intervention: Rislenemdaz (8 mg/day) or placebo administered orally for 28 days.
- Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale (HDRS) score at day 7.
- Results: The trial did not meet its primary endpoint. Specific quantitative data on the change in HDRS scores for the treatment and placebo groups are not publicly available.

Phase II Clinical Trial (NCT02459236) - 2016

- Objective: To evaluate the antidepressant effect of intermittent doses of Rislenemdaz in subjects with severe depression despite ongoing antidepressant treatment.
- Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel comparison study. The study consisted of two 1-week periods. Placebo non-responders in the first period were re-randomized to either Rislenemdaz or placebo in the second period.
- Patient Population: 115 subjects with MDD who had not adequately responded to their current SSRI or SNRI therapy.
- Intervention: Rislenemdaz (12 mg or 20 mg) or placebo administered orally.



- Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a 6-item subscale of the HDRS-17, averaged over days 2 and 4 post-treatment.
- Results: The trial failed to demonstrate efficacy on the primary endpoint.

#### **Data Presentation**

Table 1: Primary Efficacy Results of the Second Phase II Trial (NCT02459236)

| Treatment Group     | Period 1: Mean<br>Improvement from<br>Baseline on Bech-6<br>Scale (Days 2 & 4) | Period 2: Mean<br>Improvement from<br>Baseline on Bech-6<br>Scale (Days 2 & 4) | Weighted Average<br>Difference from<br>Placebo (Placebo -<br>Drug) |
|---------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Placebo             | 3.82                                                                           | 2.86                                                                           | N/A                                                                |
| Rislenemdaz (12 mg) | 2.50                                                                           | 1.64                                                                           | +1.45                                                              |
| Rislenemdaz (20 mg) | 4.11                                                                           | 3.38                                                                           | -0.04                                                              |

Data sourced from a Cerecor press release, 2016.

### **Visualizations**



Click to download full resolution via product page



Caption: Mechanism of action of **Rislenemdaz** at the NMDA receptor.



Click to download full resolution via product page



Caption: General workflow of the **Rislenemdaz** Phase II clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Cerecor's Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint -Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Rislenemdaz Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Rislenemdaz Phase II Trials: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068661#why-did-rislenemdaz-phase-ii-trials-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com